molecular formula C13H18ClN B3059641 N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride CAS No. 1051363-50-8

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride

Cat. No. B3059641
CAS RN: 1051363-50-8
M. Wt: 223.74 g/mol
InChI Key: HPSARMAPBOZOQK-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as J-147 and has been studied extensively for its neuroprotective effects.

Scientific Research Applications

Polymer Science

  • Telechelic Polyisobutylene Synthesis : A study by Koroskenyi and Faust (1999) demonstrates the synthesis of sec-amine terminated telechelic polyisobutylene, a significant advancement in polymer science. This involves reacting n-butyl azide with dichloroboron head groups of polyisobutylene obtained by haloboration-initiation polymerization of isobutylene (Koroskenyi & Faust, 1999).

Organic Chemistry

  • Amination Methodology : Beak et al. (1986) explored a methodology where amination of organolithium reagents is achieved by reacting with methyllithium-alkoxyamines. This method is significant for the synthesis of a wide range of amines, highlighting the versatility of sec-butylamine derivatives (Beak, Basha, Kokko, & Loo, 1986).
  • Synthesis of Antioxidants : Rapta et al. (2009) conducted studies on aromatic secondary amines, including sec-butylamine derivatives, for their application as antioxidants in the rubber industry. Their research includes electrochemical and spectroscopic studies, crucial for understanding the oxidation products of these antioxidants (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).
  • Hydroamination Catalyst : Heutling, Pohlki, and Doye (2004) demonstrated that [Ind(2)TiMe(2)] is an effective catalyst for the intermolecular hydroamination of alkynes with sec-alkylamines. This finding is pivotal for the synthesis of secondary amines with good to excellent yields and is significant for the field of catalysis (Heutling, Pohlki, & Doye, 2004).

Materials Science

  • Ligand-Assisted Copper Catalysis : Barman et al. (2010) investigated the mechanism of hydrocarbon amination catalyzed by (diimine)copper complexes, revealing significant insights into the C−H insertion process. This research is essential for understanding the applications of sec-butylamine derivatives in ligand-assisted catalysis (Barman, Liu, Houk, & Nicholas, 2010).

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSARMAPBOZOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC#CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride

CAS RN

1051363-50-8
Record name 2-Butanamine, N-(3-phenyl-2-propyn-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051363-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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